molecular formula C19H17N2O+ B14573788 (NE)-N-[(1-benzhydrylpyridin-1-ium-2-yl)methylidene]hydroxylamine

(NE)-N-[(1-benzhydrylpyridin-1-ium-2-yl)methylidene]hydroxylamine

Cat. No.: B14573788
M. Wt: 289.4 g/mol
InChI Key: SMWZJLPMUBLJSA-UHFFFAOYSA-O
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Description

(NE)-N-[(1-benzhydrylpyridin-1-ium-2-yl)methylidene]hydroxylamine is a complex organic compound that features a pyridinium ion linked to a benzhydryl group via a methylene bridge, with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1-benzhydrylpyridin-1-ium-2-yl)methylidene]hydroxylamine typically involves the reaction of benzhydryl chloride with pyridine-2-carbaldehyde in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The reaction conditions often require a solvent such as ethanol or methanol and are carried out under reflux to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1-benzhydrylpyridin-1-ium-2-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.

    Reduction: The pyridinium ion can be reduced to a pyridine derivative.

    Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted benzhydryl compounds.

Scientific Research Applications

(NE)-N-[(1-benzhydrylpyridin-1-ium-2-yl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (NE)-N-[(1-benzhydrylpyridin-1-ium-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with DNA, potentially leading to changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

    JS-K: A nitric oxide donor with similar structural features.

    Pyridinium derivatives: Compounds like 4-(dimethylamino)pyridine (DMAP) and 1-methylpyridinium iodide.

Uniqueness

(NE)-N-[(1-benzhydrylpyridin-1-ium-2-yl)methylidene]hydroxylamine is unique due to its combination of a benzhydryl group and a hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity compared to other pyridinium derivatives .

Properties

Molecular Formula

C19H17N2O+

Molecular Weight

289.4 g/mol

IUPAC Name

(NE)-N-[(1-benzhydrylpyridin-1-ium-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C19H16N2O/c22-20-15-18-13-7-8-14-21(18)19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,19H/p+1

InChI Key

SMWZJLPMUBLJSA-UHFFFAOYSA-O

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[N+]3=CC=CC=C3/C=N/O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[N+]3=CC=CC=C3C=NO

Origin of Product

United States

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